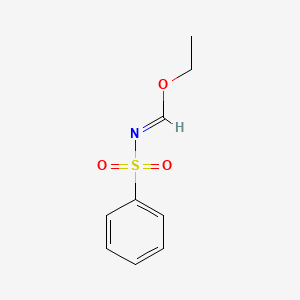

ethyl N-(benzenesulfonyl)carboximidate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3S |

|---|---|

Molecular Weight |

213.26 g/mol |

IUPAC Name |

ethyl (1E)-N-(benzenesulfonyl)methanimidate |

InChI |

InChI=1S/C9H11NO3S/c1-2-13-8-10-14(11,12)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+ |

InChI Key |

BDKZTFIMIAMXCF-CSKARUKUSA-N |

Isomeric SMILES |

CCO/C=N/S(=O)(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCOC=NS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Applications in Organic Synthesis and Chemical Transformations

Precursors for the Synthesis of Nitrogen-Containing Heterocyclic Systems

The imidate functionality serves as a versatile electrophilic component in cyclization reactions, enabling the efficient synthesis of various nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds.

While the Biginelli reaction is a classic method for synthesizing dihydropyrimidines from an aldehyde, a β-ketoester, and urea, the core reactivity principles highlight the utility of components that can form the C-N-C backbone of the pyrimidine ring informahealthcare.comnih.gov. Carboximidates, as reactive intermediates, can participate in condensation reactions with three-carbon units to construct the pyrimidine core. The benzenesulfonyl group in ethyl N-(benzenesulfonyl)carboximidate acts as an activating group, enhancing the electrophilicity of the imidate carbon and facilitating its reaction with appropriate nucleophiles to form the heterocyclic ring. This strategy is part of a broader field of multicomponent reactions used to generate diverse pyrimidine libraries for screening in drug discovery nih.govpensoft.netresearchgate.net.

This compound and related compounds are effective precursors for synthesizing triazole and pyrazole derivatives. These five-membered heterocyclic systems are of significant interest due to their presence in numerous marketed pharmaceuticals nih.gov. The Pinner reaction strategy, which involves the conversion of nitriles into carboxyimidate salts, provides key intermediates for these syntheses. These intermediates readily react with hydrazine or its derivatives to yield the target heterocycles nih.gov.

For instance, the reaction of an activated imidate with formylhydrazide leads to the formation of an interim amidine, which subsequently undergoes intramolecular condensation to furnish 1,2,4-triazole derivatives. Similarly, reaction with hydrazine hydrate serves as a direct route to substituted 5-amino-2,4-dihydro-3H-pyrazol-3-ones nih.gov. The versatility of this method allows for the synthesis of a variety of substituted triazolylacetates and aminopyrazolones, including spirocyclic variants nih.gov.

| Starting Material Class | Reagent | Heterocyclic Product | Reference |

| α,α-disubstituted ethyl cyanoacetates | Hydrazine Hydrate | 4,4-disubstituted 5-amino-2,4-dihydro-3H-pyrazol-3-ones | nih.gov |

| α-Mono-substituted ethyl cyanoacetates | Formylhydrazide | 2-(1H-1,2,4-triazol-3-yl)acetates | nih.gov |

| 4-benzoyl-5-phenyl-2,3-furandione | (4-(trifluoromethyl)phenyl) benzaldehyde-phenyl hydrazone | Pyrazole-3-carboxylic acid | dergipark.org.tr |

| 4-[1-(p-methylbenzyl)-5-nitro-2-oxoindolin-3-ylidineamino]benzohydrazide | Benzyl isothiocyanate | 1H-1,2,4-triazol-3-yl derivatives | researchgate.net |

The utility of imidate-related structures extends to the synthesis of other important heterocyclic systems, such as triazines. Substituted 1,2,4-triazines can be prepared through condensation reactions where the core N-C-N fragment is derived from precursors like amidrazones, which can be accessed from imidates d-nb.info. While direct synthesis of quinoline-oxadiazole systems using this compound is not extensively documented in the reviewed literature, the general reactivity of related sulfonamide and hydrazide derivatives suggests potential pathways uobaghdad.edu.iq. For example, the construction of oxadiazole rings often involves the cyclization of acylhydrazide intermediates, which could conceptually be derived from N-(benzenesulfonyl)carboximidate derivatives uobaghdad.edu.iq.

Utilization as Protecting Groups for Hydroxyl Functionalities

In multi-step organic synthesis, the temporary protection of reactive functional groups like hydroxyls is crucial. While various protecting groups exist for alcohols, the application of N-(benzenesulfonyl)carboximidate derivatives for this purpose is not a commonly reported strategy. Standard protecting groups for hydroxyls include benzyl ethers, silyl ethers, and acetals, which are chosen for their stability under specific reaction conditions and their ease of removal researchgate.netgoogle.com. Although the benzenesulfonyl group is a component of some protecting groups, its role in an imidate structure is primarily to activate the molecule for nucleophilic attack rather than to serve as a stable, removable protecting moiety for a hydroxyl group nih.govresearchgate.net.

Role as Synthetic Intermediates in Complex Organic Molecule Construction

Beyond the synthesis of simple heterocycles, this compound and its derivatives are valuable as intermediates in the assembly of more complex organic molecules. Their ability to introduce a functionalized nitrogen-containing fragment makes them useful in building larger scaffolds. For example, the heterocyclic products derived from these imidates, such as pyrazoles and triazoles, can be further elaborated. The ester functional groups often present in these synthesized heterocycles can be converted into other functionalities like carboxylic acids, amides, or hydrazides, which can then participate in subsequent reactions to build more complex structures nih.govdergipark.org.tr. This step-wise construction is fundamental to the synthesis of novel compounds with potential biological activities uobaghdad.edu.iqorgsyn.org.

Contributions to N-Heterocyclic Carbene Precursor Synthesis

N-Heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis beilstein-journals.org. They are typically generated by the deprotonation of their corresponding azolium salt precursors, most commonly imidazolium or imidazolinium salts beilstein-journals.orgresearchgate.netbeilstein-journals.org. The synthesis of these precursors is a critical step. Formimidates, which share a structural relationship with N-(benzenesulfonyl)carboximidates, are known intermediates in the synthesis of unsymmetrical NHC precursors researchgate.net. For instance, an ethyl formimidate can be prepared through the acid-catalyzed condensation of an aniline derivative with triethyl orthoformate. This intermediate is then used to construct the backbone of the imidazolium salt, which is the direct precursor to the NHC researchgate.netnih.govresearchgate.net. The use of such imidate chemistry allows for the introduction of diverse substituents on the nitrogen atoms of the heterocyclic ring, enabling the fine-tuning of the electronic and steric properties of the resulting NHC ligand beilstein-journals.org.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For ethyl N-(benzenesulfonyl)carboximidate, both ¹H and ¹³C NMR spectra provide key insights into its structure.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzenesulfonyl group and the ethyl carboximidate moiety. The aromatic protons of the benzene (B151609) ring typically appear as a complex multiplet in the downfield region (δ 7.5–8.0 ppm). The protons ortho to the sulfonyl group are generally the most deshielded due to the electron-withdrawing nature of the SO₂ group. The ethyl group protons would present as a quartet for the methylene group (-CH₂-) and a triplet for the methyl group (-CH₃), arising from spin-spin coupling with each other.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom of the imidate group (C=N) is expected to have a characteristic chemical shift in the range of δ 160–170 ppm. The aromatic carbons will show several signals in the δ 125–140 ppm region, with the carbon atom directly attached to the sulfonyl group (ipso-carbon) being distinct. The carbons of the ethyl group will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: Data are predicted based on analogous structures and typical chemical shift ranges. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

| Assignment | ¹H NMR (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C NMR (ppm) |

| Phenyl C-H (ortho) | ~7.95 | d | ~7.8 | ~127.5 |

| Phenyl C-H (meta) | ~7.55 | t | ~7.8 | ~129.3 |

| Phenyl C-H (para) | ~7.65 | t | ~7.8 | ~133.5 |

| Phenyl C-S (ipso) | - | - | - | ~139.0 |

| Imidate C=N | - | - | - | ~165.0 |

| O-CH₂ | ~4.30 | q | ~7.1 | ~62.0 |

| CH₃ | ~1.35 | t | ~7.1 | ~14.2 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key structural features.

The most prominent bands would be associated with the sulfonyl (SO₂) group, which typically exhibits strong asymmetric and symmetric stretching vibrations. The carbon-nitrogen double bond (C=N) of the imidate functional group would also show a characteristic stretching absorption. Additionally, vibrations corresponding to the aromatic ring (C=C and C-H stretching) and the ethyl group (C-H stretching and bending, C-O stretching) would be observable.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Sulfonyl (SO₂) | Asymmetric Stretch | ~1350–1370 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | ~1160–1180 | Strong |

| Imidate (C=N) | Stretch | ~1640–1670 | Medium |

| Aromatic Ring | C=C Stretch | ~1450–1600 | Medium-Weak |

| Aromatic Ring | C-H Stretch | ~3030–3100 | Medium-Weak |

| Ether-like (C-O) | Stretch | ~1200–1250 | Strong |

| Alkyl (C-H) | Stretch | ~2850–2980 | Medium |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (Molecular Formula: C₉H₁₁NO₃S), the calculated molecular weight is approximately 213.26 g/mol .

In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 214.27.

Under collision-induced dissociation (CID) conditions, the protonated molecule undergoes fragmentation. A characteristic and well-documented fragmentation pathway for arylsulfonamides is the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da. nih.gov This pathway is often a dominant process in the mass spectra of such compounds. nih.gov Other plausible fragmentation pathways include the cleavage of the S-N bond and fragmentations involving the ethyl ester moiety.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (approx.) | Proposed Fragment Ion | Proposed Neutral Loss |

| 214 | [C₉H₁₁NO₃S + H]⁺ | - |

| 150 | [M+H - SO₂]⁺ | SO₂ (64 Da) |

| 141 | [C₆H₅SO₂]⁺ | C₃H₆NO |

| 77 | [C₆H₅]⁺ | C₃H₆NO₃S |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise spatial arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not described in the provided search results, its solid-state conformation can be inferred from crystallographic studies of closely related N-(arylsulfonyl) compounds. researchgate.net

Intermolecular interactions, such as C-H···O hydrogen bonds involving the sulfonyl oxygen atoms, are likely to play a crucial role in stabilizing the crystal packing, potentially forming dimeric or sheet-like supramolecular architectures. researchgate.net

Interactive Data Table: Expected Crystallographic Parameters (based on related structures)

| Parameter | Expected Value / Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| S-N Bond Length | ~1.65 Å |

| S=O Bond Length | ~1.43 Å |

| O-S-O Bond Angle | ~120° |

| C-S-N-C Torsion Angle | 60-80° |

| Phenyl Ring Dihedral Angle | 70-90° |

| Key Intermolecular Interactions | C-H···O hydrogen bonds |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. In the context of ethyl N-(benzenesulfonyl)carboximidate, DFT studies are instrumental in mapping out the potential energy surfaces of its reactions, identifying the most favorable reaction pathways, and calculating the energetic barriers associated with these transformations.

Researchers employ DFT to model reactions such as hydrolysis, aminolysis, or rearrangements involving this compound. These calculations can reveal the step-by-step mechanism, including the formation of intermediates and transition states. The energetics of the reaction, including the enthalpy and Gibbs free energy of activation, can be determined, providing a quantitative measure of the reaction's feasibility and rate.

For instance, a DFT study on a related N-sulfonylimidate might investigate the mechanism of its synthesis. The calculations would model the approach of the reactants, the formation of new chemical bonds, and the departure of leaving groups. The computed energetics would help in understanding the reaction conditions required and could guide the optimization of the synthetic protocol.

Table 1: Illustrative Reaction Energetics from a Hypothetical DFT Study

| Reaction Step | Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Reactants | 0.0 | 0.0 |

| 2 | Transition State 1 | +15.2 | +15.8 |

| 3 | Intermediate | -5.4 | -5.1 |

| 4 | Transition State 2 | +10.8 | +11.2 |

| 5 | Products | -20.1 | -19.7 |

| Note: The data in this table is hypothetical and serves to illustrate the typical output of DFT calculations on reaction energetics. |

Elucidation of Transition States and Reaction Coordinate Analysis

A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. DFT calculations are particularly adept at locating and characterizing these fleeting structures. By performing a transition state search, computational chemists can determine the geometry of the transition state, which provides a snapshot of the bond-breaking and bond-forming processes.

Once a transition state is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This imaginary frequency represents the vibration that leads the molecule from the reactant, through the transition state, to the product.

Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps the entire reaction pathway from the transition state down to the reactants and products. This provides a detailed picture of the geometric and energetic changes that occur throughout the reaction, offering a deeper understanding of the mechanism.

Table 2: Hypothetical Geometric Parameters of a Transition State

| Parameter | Reactant | Transition State | Product |

| C-N Bond Length (Å) | 1.35 | 1.45 | 1.55 |

| N-S Bond Length (Å) | 1.65 | 1.75 | 1.85 |

| C-O Bond Angle (°) | 120 | 115 | 110 |

| Note: This table presents hypothetical data to illustrate the changes in geometric parameters during a reaction, as determined by transition state and reaction coordinate analysis. |

Molecular Dynamics Simulations of Compound Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. Unlike the static picture provided by quantum mechanical calculations, MD simulations provide a dynamic view of the system over time. This allows for the investigation of processes such as conformational changes, solvent effects, and intermolecular interactions.

For this compound, MD simulations could be used to study its behavior in different solvent environments. By simulating the compound in a box of solvent molecules (e.g., water, ethanol), researchers can observe how the solvent influences the compound's conformation and dynamics. These simulations can also provide insights into the formation of hydrogen bonds and other non-covalent interactions between the solute and the solvent.

Furthermore, if this compound is being investigated for its potential biological activity, MD simulations can be used to model its interaction with a biological target, such as a protein. These simulations can help to predict the binding mode and affinity of the compound, providing valuable information for drug design and development.

As of the current literature survey, specific molecular dynamics simulation studies focused solely on this compound are not widely reported.

Conformation Analysis through Computational Methods

The three-dimensional shape of a molecule, or its conformation, is crucial to its reactivity and biological activity. This compound has several rotatable bonds, leading to a variety of possible conformations. Computational methods are essential for exploring the conformational landscape of this molecule and identifying the most stable conformers.

A common approach to conformational analysis is to perform a systematic or stochastic search of the conformational space. For each generated conformer, a geometry optimization and energy calculation are performed, typically using DFT or other quantum mechanical methods. This allows for the ranking of the conformers based on their relative energies.

The results of a conformational analysis can provide valuable insights into the preferred shape of the molecule in the gas phase or in solution. This information is critical for understanding its spectroscopic properties, its reactivity, and its ability to interact with other molecules. Studies on similar N-sulfonylimidates have utilized these computational approaches to understand their structural preferences.

Table 3: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| 1 | 60 | 180 | 0.00 |

| 2 | 180 | 180 | 1.25 |

| 3 | -60 | 180 | 1.30 |

| 4 | 60 | 60 | 3.50 |

| Note: This table contains hypothetical data to represent the typical output of a computational conformational analysis. |

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling ethyl N-(benzenesulfonyl)carboximidate in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct all manipulations in a fume hood to avoid inhalation (S22) and minimize skin/eye contact (S24/25) . For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent unintended hydrolysis. Store the compound in a desiccator under argon at 4°C to mitigate moisture-induced degradation. Regularly validate storage conditions via TLC or HPLC to monitor stability .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer : Key parameters to test include:

- Solvent selection : Compare polar aprotic solvents (e.g., DMF, THF) versus non-polar alternatives.

- Temperature control : Gradual addition of reagents at 0–5°C to minimize side reactions.

- Catalyst screening : Evaluate bases like triethylamine or DBU for efficient deprotonation.

A fractional factorial design can identify critical variables. For example, a study on analogous sulfonamides found that THF at −10°C with triethylamine increased yields by 20% . Monitor intermediates via -NMR to confirm imidate formation before proceeding.

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : - and -NMR to confirm structural integrity (e.g., sulfonyl proton shifts at δ 7.5–8.0 ppm).

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H]).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%).

Cross-validate results with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How does the electronic nature of the benzenesulfonyl group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing sulfonyl group activates the carboximidate for nucleophilic attack. To quantify this effect:

- Perform Hammett studies by introducing substituents (e.g., -NO, -OCH) on the benzene ring.

- Measure rate constants () for reactions with amines or thiols under pseudo-first-order conditions.

- Correlate σ values with to establish linear free-energy relationships (LFERs). Prior work on sulfonamide analogs showed a ρ value of +2.1, indicating strong electrophilic activation .

Q. What experimental strategies can resolve contradictions in reported degradation pathways of this compound under acidic vs. alkaline conditions?

- Methodological Answer :

- Controlled hydrolysis : Conduct parallel experiments at pH 2 (HCl) and pH 12 (NaOH), monitoring products via LC-MS at intervals.

- Isotopic labeling : Use -labeled water to trace oxygen incorporation in hydrolysis products.

- Computational modeling : Apply DFT calculations to compare activation energies for acid-catalyzed (protonation at imidate oxygen) vs. base-catalyzed (direct nucleophilic attack) mechanisms. A 2024 study on carboximidates identified a pH-dependent switch in mechanism, validated by labeling .

Q. How can advanced surface characterization techniques elucidate the adsorption behavior of this compound on indoor materials (e.g., glass, PVC)?

- Methodological Answer :

- Microspectroscopic imaging : Use ToF-SIMS or AFM-IR to map compound distribution on surfaces at µm-scale resolution.

- Adsorption isotherms : Perform gravimetric analysis under controlled humidity (20–80% RH) to quantify monolayer vs. multilayer adsorption.

- Reactivity studies : Expose adsorbed layers to ozone or NO and analyze degradation products via GC-MS. Recent molecular-level studies on indoor surfaces highlighted the role of surface defects in enhancing sulfonamide retention .

Q. What computational approaches are suitable for predicting the environmental fate of this compound?

- Methodological Answer :

- QSPR models : Train models using descriptors like log , molar refractivity, and HOMO-LUMO gaps to predict biodegradation half-lives.

- Molecular dynamics (MD) simulations : Simulate interactions with soil organic matter or aqueous hydroxyl radicals.

- Ecotoxicity profiling : Combine ECOSAR outputs with experimental LC data from Daphnia magna assays. A 2023 review emphasized integrating in silico and in vitro data for regulatory risk assessments .

Q. How can this compound serve as a precursor in multi-step syntheses of bioactive heterocycles?

- Methodological Answer :

- Cyclization reactions : React with hydrazines to form 1,2,4-triazoles; optimize microwave-assisted conditions (100°C, 20 min) for regioselectivity.

- Cross-coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups at the imidate nitrogen.

- Post-functionalization : Click chemistry (e.g., CuAAC) to append fluorescent tags for biological tracking. A 2024 study demonstrated its utility in generating kinase inhibitors with IC values < 50 nM .

Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.